molecular formula C17H22N4O B10967776 [3-methyl-4-(4-methylphenyl)piperazin-1-yl](1-methyl-1H-pyrazol-5-yl)methanone

[3-methyl-4-(4-methylphenyl)piperazin-1-yl](1-methyl-1H-pyrazol-5-yl)methanone

Cat. No.: B10967776
M. Wt: 298.4 g/mol
InChI Key: NMLVVTJNQRHTEY-UHFFFAOYSA-N
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Description

3-METHYL-4-(4-METHYLPHENYL)PIPERAZINOMETHANONE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-(4-METHYLPHENYL)PIPERAZINOMETHANONE typically involves a multi-step process. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . This reaction yields high to excellent purity products, which are then isolated by simple filtration .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with more efficient catalysts and optimized reaction times. For instance, the use of 12-tungstophosphoric acid as a catalyst has been reported to provide high yields and short reaction times . This method is not only efficient but also environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-(4-METHYLPHENYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which 3-METHYL-4-(4-METHYLPHENYL)PIPERAZINOMETHANONE exerts its effects involves several molecular targets and pathways:

Properties

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone

InChI

InChI=1S/C17H22N4O/c1-13-4-6-15(7-5-13)21-11-10-20(12-14(21)2)17(22)16-8-9-18-19(16)3/h4-9,14H,10-12H2,1-3H3

InChI Key

NMLVVTJNQRHTEY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)C3=CC=NN3C

Origin of Product

United States

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